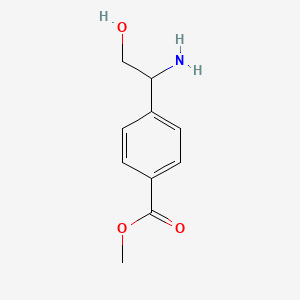![molecular formula C9H14O3 B12314374 rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo](/img/structure/B12314374.png)
rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-ol, endo is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of bicyclic compounds, which are known for their stability and diverse reactivity. The presence of the spiro linkage and the dioxolane ring makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-ol, endo typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from norbornene or its derivatives.
Formation of the Spiro Linkage: The spiro linkage is introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Dioxolane Ring: The dioxolane ring is formed by reacting the intermediate with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Final Steps: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-ol, endo undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-ol, endo has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-ol, endo involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione
- Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-rel-
- Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1R)-
Uniqueness
rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-ol, endo is unique due to its spirocyclic structure and the presence of the dioxolane ring. These features confer distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-8,10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWWQUYQQOVPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3CC2CC3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12314293.png)

![rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis](/img/structure/B12314315.png)

![tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate](/img/structure/B12314324.png)
![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B12314331.png)


![(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314343.png)

![Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate](/img/structure/B12314360.png)
![(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12314366.png)

![(4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12314375.png)
